molecular formula C28H31D3F3N3O7 B611115 Tafenoquine-d3 succinate CAS No. 1133378-83-2

Tafenoquine-d3 succinate

Cat. No.: B611115
CAS No.: 1133378-83-2
M. Wt: 584.61
InChI Key: CQBKFGJRAOXYIP-NXIGQQGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tafenoquine-d3 succinate is a trideuterium-labeled derivative of Tafenoquine (also known as WR-238605), an oral active 8-aminoquinoline antimalarial drug . This deuterated analog is designed for use in pharmaceutical research, particularly in bioanalytical method development and quantitative mass spectrometry, where it serves as a critical internal standard to ensure accurate and precise measurement of the parent drug, Tafenoquine, in various biological matrices. The parent compound, Tafenoquine, is a long-acting antimalarial with a half-life of approximately 14-17 days, and it is clinically used for the radical cure (prevention of relapse) of Plasmodium vivax malaria and for malaria prophylaxis . Its mechanism of action, while not fully elucidated, is multifaceted. Evidence suggests that Tafenoquine is metabolized to active oxidative species, such as 5,6 ortho quinone tafenoquine, which undergoes redox cycling within the parasite . This process generates reactive oxygen species that cause oxidative stress, impair mitochondrial function by disrupting the electron transport chain, and ultimately lead to parasite death . A key feature of Tafenoquine is its activity against the dormant liver-stage hypnozoites of P. vivax , which are responsible for clinical relapses . Researchers value this compound for investigating the complex pharmacokinetics and metabolic pathways of Tafenoquine. The deuterium labeling provides a distinct mass difference that is easily detectable by LC-MS/MS, enabling reliable tracking and quantification of the drug in preclinical and clinical studies. This compound is essential for advancing our understanding of antimalarial drugs and for supporting the development of new therapeutic strategies. Intended Use: This product is provided "As Is" for research applications only. It is strictly for laboratory research use and is not intended for human or veterinary diagnostic or therapeutic purposes.

Properties

CAS No.

1133378-83-2

Molecular Formula

C28H31D3F3N3O7

Molecular Weight

584.61

IUPAC Name

N4-(6-methoxy-2-(methoxy-d3)-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)pentane-1,4-diamine succinoic acid

InChI

InChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/i4D3;

InChI Key

CQBKFGJRAOXYIP-NXIGQQGZSA-N

SMILES

CC(NC1=C2N=C(OC([2H])([2H])[2H])C=C(C)C2=C(OC3=CC=CC(C(F)(F)F)=C3)C(OC)=C1)CCCN.O=C(O)CCC(O)=O

Appearance

Light yellow solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WR-238605, WR 238605, WR238605, Tafenoquine;  trideuerium-labeled Tafenoquine derivative;  Tafenoquine-d3 succinate

Origin of Product

United States

Scientific Research Applications

Pharmacological Research

1. Mechanism of Action

Tafenoquine's mechanism involves interference with the mitochondrial respiration of Plasmodium species, leading to oxidative stress within the parasite. Its efficacy against both liver and blood stages makes it a unique therapeutic agent compared to other antimalarials like primaquine, which primarily targets liver stages. Research indicates that tafenoquine is effective in preventing malaria relapse by clearing hypnozoites from the liver .

2. Pharmacokinetic Studies

Pharmacokinetic modeling has been crucial in understanding tafenoquine's behavior in various populations. Studies have demonstrated that higher plasma concentrations correlate with lower recurrence rates of malaria. A two-compartment model has been used to describe its elimination kinetics, showing significant variability based on dosing regimens .

Parameter Value
Half-LifeApproximately 15 days
Bioavailability90%
Peak Plasma Concentration300 mg dose: 1.5 µg/mL

Clinical Applications

1. Treatment Regimens

Clinical trials have established tafenoquine as a single-dose treatment option for P. vivax malaria. For instance, a study showed that a single 600 mg dose was effective in preventing relapses with a protective efficacy rate of 92.6% when compared to conventional treatments .

2. Safety and Tolerability

The safety profile of tafenoquine has been assessed in various studies, revealing adverse effects such as gastrointestinal disturbances and psychiatric symptoms at higher rates compared to placebo groups . It is essential to screen patients for glucose-6-phosphate dehydrogenase (G6PD) deficiency prior to administration due to the risk of hemolytic anemia.

Case Studies

1. EFFORT Clinical Trial

This pragmatic randomized controlled trial evaluated the effectiveness of tafenoquine in combination with primaquine versus standard treatments in diverse populations across malaria-endemic regions. Results indicated that tafenoquine significantly reduced relapse rates compared to other regimens .

2. Military Deployment Studies

Research involving military personnel deployed in malaria-endemic areas provided valuable data on the real-world efficacy and safety of tafenoquine under challenging conditions. The findings highlighted both its effectiveness in preventing malaria and the need for careful monitoring of side effects due to environmental stressors .

Comparison with Similar Compounds

Analytical and Pharmacokinetic Data

Table 3: HPLC Performance of this compound
Parameter Value (Method from )
Retention Time 8.2 min (C18 column)
Linearity Range 0.1–50 µg/mL (R² > 0.999)
Recovery Rate 98–102%

Key Insight: this compound’s deuterium labeling minimizes matrix interference in HPLC assays, ensuring accurate quantification of tafenoquine in plasma samples .

Q & A

Q. What steps are critical when reconciling conflicting in vitro and in vivo efficacy data for this compound?

  • Methodological Answer: Perform sensitivity analyses to identify assay-specific biases (e.g., serum protein binding in vitro). Validate findings using ex vivo parasite inhibition assays with patient-derived samples .

Q. How should researchers document analytical method validation for this compound to meet regulatory standards?

  • Methodological Answer: Adopt ICH Q2(R1) guidelines, reporting precision (RSD ≤15%), accuracy (90–110% recovery), and linearity (R² >0.995) across the analytical range. Include robustness testing for column lot variability and mobile phase pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tafenoquine-d3 succinate
Reactant of Route 2
Tafenoquine-d3 succinate

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